molecular formula C16H10FNO2 B5682031 4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5682031
M. Wt: 267.25 g/mol
InChI Key: NYTOKLBYOCWFAC-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of oxazolones and has a molecular formula of C17H11FNO2.

Mechanism of Action

The mechanism of action of 4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is its versatility in the laboratory. It can be easily synthesized and purified, and its structure can be modified to produce derivatives with different properties. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the compound's potential as a fluorescent probe for metal ion detection could be further explored. Finally, the mechanism of action of the compound could be further elucidated to better understand its therapeutic properties.

Synthesis Methods

The synthesis of 4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a multi-step process that involves the condensation of 3-fluorobenzaldehyde and benzylamine, followed by cyclization with ethyl acetoacetate. The final product is obtained after purification by column chromatography. This method has been optimized to provide a high yield of pure product.

Scientific Research Applications

4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4Z)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTOKLBYOCWFAC-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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